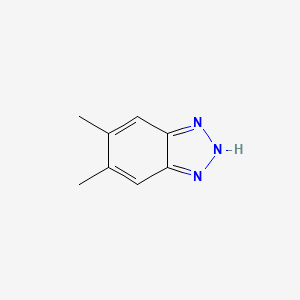

5,6-Dimethyl-1H-benzotriazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPKIPGHRNIOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881186 | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4184-79-6 | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4184-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004184796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4184-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-Dimethyl-1H-benzotriazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound featuring a benzotriazole core with two methyl group substituents. This molecule and its derivatives are of significant interest in various fields, including medicinal chemistry and materials science, due to their unique chemical properties and biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow solid.[1] It is soluble in organic solvents such as ethanol and acetone but has limited solubility in water.[1] The compound exhibits good thermal stability and can absorb UV radiation, which makes it a candidate for applications as a UV stabilizer.[1]

General and Computational Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | [1][2][3][4] |

| Molecular Weight | 147.18 g/mol | [2][4][5] |

| CAS Number | 4184-79-6 | [1][2][3][4] |

| IUPAC Name | This compound | [5] |

| InChI | InChI=1S/C8H9N3/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11) | [1][2][3][4] |

| InChIKey | MVPKIPGHRNIOPT-UHFFFAOYSA-N | [1][2][3][4] |

| SMILES | Cc1cc2nn[nH]c2cc1C | [1][2][4] |

| logP (Octanol/Water) | 1.093 | [2][4] |

| Water Solubility (logS) | -2.98 (in mol/l) | [2][4] |

| McGowan's Volume | 114.600 ml/mol | [2][4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the diazotization of 4,5-dimethyl-1,2-phenylenediamine. This method is a common route for the formation of the benzotriazole ring system.[6]

Synthesis of this compound

Objective: To synthesize this compound from 4,5-dimethyl-1,2-phenylenediamine.

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Water

-

Ice

Experimental Protocol:

-

Dissolve 4,5-dimethyl-1,2-phenylenediamine in glacial acetic acid in a flask.

-

Cool the mixture in an ice bath to a temperature between 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Allow the mixture to warm to room temperature and stir for another 2-3 hours.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Analytical Characterization

The structure and purity of this compound are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data

| Technique | Data Highlights | Source |

| ¹³C NMR | Data available from sources such as PubChem, typically showing signals for the aromatic carbons and the methyl groups. | [5] |

| IR Spectroscopy | Spectra often recorded using KBr wafer technique. Characteristic peaks for N-H, C-H, and aromatic C=C bonds are expected. | [3][5] |

| Mass Spectrometry (GC-MS/LC-MS) | The molecular ion peak [M+H]⁺ is observed at m/z 148.0869. | [5] |

Analytical Workflow

A general workflow for the analytical characterization of synthesized this compound is outlined below.

Biological Activity and Applications

Benzotriazole and its derivatives are known for a wide range of biological activities. This compound has been shown to have higher efficacy than the antiprotozoal agent chlorhexidine against Acanthamoeba castellanii.[6][7] This highlights its potential in the development of new antimicrobial agents. Furthermore, its UV-absorbing properties suggest its use as a stabilizer in plastics, coatings, and polymers.[1]

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile compound with a range of interesting chemical properties and potential applications. This guide has provided a technical overview of its synthesis, characterization, and key properties to aid researchers and scientists in their work with this molecule. Further research into its biological activities and material science applications is warranted.

References

- 1. CAS 4184-79-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (CAS 4184-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijariie.com [ijariie.com]

- 7. gsconlinepress.com [gsconlinepress.com]

The Elusive Crystal Structure of 5,6-Dimethyl-1H-benzotriazole: A Technical Overview

For researchers, scientists, and drug development professionals, this guide delves into the current understanding of 5,6-dimethyl-1H-benzotriazole, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure of the isolated compound remains unpublished in publicly accessible databases, this document provides a comprehensive overview of its synthesis, properties, and the crystallographic characterization of closely related structures. This information serves as a valuable resource for researchers working with this and similar molecular scaffolds.

Molecular and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₉N₃.[1][2] It is a derivative of benzotriazole with two methyl groups attached to the benzene ring. These substitutions can influence its electronic properties, solubility, and biological activity.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃ | [1][2] |

| Molecular Weight | 147.18 g/mol | [1] |

| CAS Number | 4184-79-6 | [1][2] |

| Appearance | Not specified in search results | |

| Melting Point | 152-156 °C (for monohydrate) | [3] |

Synthesis of this compound

The synthesis of benzotriazole derivatives, including this compound, is well-established. The most common method involves the diazotization of an ortho-phenylenediamine derivative.

Experimental Protocol: Synthesis via Diazotization

This protocol is a generalized procedure based on common synthetic routes for benzotriazoles.[4][5]

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Water

-

Ice

Procedure:

-

Dissolve 4,5-dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water.

-

Cool the resulting solution in an ice bath to a temperature between 0 and 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at a low temperature for a specified period to ensure the completion of the cyclization reaction.

-

Allow the reaction mixture to warm to room temperature.

-

The crude this compound may precipitate out of the solution. If not, the product can be extracted using a suitable organic solvent.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., water, ethanol, or a mixture thereof) to obtain crystalline this compound.

Crystal Structure: An Unresolved Matter

Despite its synthesis and use in various applications, a definitive, publicly available single-crystal X-ray diffraction study detailing the precise atomic coordinates, bond lengths, and bond angles of isolated this compound has not been found in the searched literature or crystallographic databases.

However, the crystal structures of many other benzotriazole derivatives have been determined, providing insights into the likely structural features of the 5,6-dimethyl analog. For instance, studies on 5,6-dinitro-1H-benzotriazole have elucidated its molecular geometry and intermolecular interactions in the solid state.[6] It is reasonable to infer that this compound would also exhibit a planar benzotriazole core. The primary structural questions would revolve around the precise conformation of the methyl groups and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, which would govern the crystal packing.

Potential Experimental Workflow for Crystal Structure Determination

For researchers aiming to determine the crystal structure of this compound, the following workflow is proposed.

Conclusion and Future Outlook

The precise crystal structure of this compound remains an open question in the scientific literature. This technical guide has provided a comprehensive overview of the available information, including its synthesis and physicochemical properties. The determination of its single-crystal structure would be a valuable contribution to the field, providing crucial data for computational modeling, understanding its solid-state properties, and designing new materials and pharmaceutical agents. Researchers are encouraged to pursue the crystallization and structural elucidation of this important molecule to fill this knowledge gap.

References

Technical Guide: 5,6-Dimethyl-1H-benzotriazole (CAS 4184-79-6)

This technical guide provides a comprehensive overview of the physical properties and safety data for 5,6-Dimethyl-1H-benzotriazole (CAS 4184-79-6). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Identity

Systematic Name: this compound.[1][2]

Common Synonyms: 5,6-Dimethylbenzotriazole, 5,6-Dimethyl-1,2,3-benzotriazole.[1][3]

Molecular Formula: C₈H₉N₃[1][2][4]

Molecular Weight: 147.18 g/mol [2][4]

Chemical Structure:

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Appearance | Yellow to brown crystalline powder | [3][5] |

| Melting Point | 152-156 °C | [3][5][6] |

| Boiling Point | 373.5 ± 11.0 °C (Predicted) | [3] |

| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

| pKa | 8.92 ± 0.40 (Predicted) | [3] |

| Flash Point | 145.6 °C | [5] |

Safety and Hazard Information

Understanding the safety and hazard profile of a chemical is paramount for its safe handling and use. The following tables summarize the available safety data for this compound.

GHS Hazard Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

Source: PubChem[2]

Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P319 | Get medical help if you feel unwell. |

Source: PubChem[2]

Experimental Protocols

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing the safety of a chemical substance like this compound.

Caption: A generalized workflow for chemical safety assessment.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should consult the full Safety Data Sheet (SDS) and other relevant safety resources before handling this chemical. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

- 1. CAS 4184-79-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4184-79-6 | CAS DataBase [chemicalbook.com]

- 4. This compound (CAS 4184-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 5,6-DIMETHYL-1,2,3-BENZOTRIAZOLE HYDRATE | 4184-79-6 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5,6-Dimethylbenzotriazole

This guide provides a comprehensive overview of 5,6-Dimethylbenzotriazole, a heterocyclic organic compound with significant applications in various scientific fields. It covers its fundamental chemical properties, synthesis methodologies, and notable biological activities, offering valuable insights for professionals in research and development.

Core Chemical Properties

5,6-Dimethylbenzotriazole, also known as 5,6-Dimethyl-1H-benzotriazole, is a derivative of benzotriazole with two methyl groups attached to the benzene ring.[1][2][3] These substitutions influence its chemical characteristics and biological interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | [1][2][3] |

| Molecular Weight | 147.18 g/mol | [3][4] |

| CAS Registry Number | 4184-79-6 | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white solid (typical) | |

| Hydrated Form | Also exists as a monohydrate (C₈H₉N₃ · H₂O) with a molecular weight of 165.19 g/mol .[5] |

Synthesis and Characterization

The synthesis of benzotriazole derivatives is a cornerstone of heterocyclic chemistry. While specific, detailed protocols for 5,6-Dimethylbenzotriazole are proprietary or described within broader synthetic methodologies, a general approach can be outlined based on established chemical principles.

Experimental Protocol: General Synthesis

A common pathway to synthesize substituted benzotriazoles involves the diazotization of an ortho-phenylenediamine precursor.

Objective: To synthesize this compound from 4,5-dimethyl-1,2-phenylenediamine.

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic Acid

-

Distilled water

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (MgSO₄) (for drying)

-

Appropriate solvents for recrystallization (e.g., ethanol/water mixture)

Methodology:

-

Dissolution: Dissolve 4,5-dimethyl-1,2-phenylenediamine in dilute hydrochloric acid or acetic acid in a reaction vessel. Cool the mixture in an ice bath to 0-5 °C.

-

Diazotization: Prepare a solution of sodium nitrite in cold distilled water. Add this solution dropwise to the cooled diamine solution while maintaining the temperature below 5 °C and stirring vigorously. The addition of sodium nitrite leads to the formation of the diazonium salt, which rapidly cyclizes to form the triazole ring.

-

Reaction Completion: Stir the mixture at a low temperature for an additional 1-2 hours after the addition is complete to ensure full cyclization.

-

Isolation: The product may precipitate from the solution. If so, it can be collected by filtration. Otherwise, neutralize the mixture carefully with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic extract with brine, dry it over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][3]

Caption: A generalized workflow for the synthesis and purification of 5,6-Dimethylbenzotriazole.

Biological and Pharmacological Significance

Benzotriazole derivatives are recognized for their wide spectrum of biological activities.[6] 5,6-Dimethylbenzotriazole, in particular, has been investigated for its potential as an antimicrobial and antiprotozoal agent.

Key Biological Activities:

-

Antiprotozoal Activity: Studies have shown that 5,6-Dimethylbenzotriazole exhibits significant efficacy against the protozoan Acanthamoeba castellanii, a causative agent of serious human infections.[7][8] Notably, its activity has been reported to be higher than that of chlorhexidine, a standard antiprotozoal agent.[8][9]

-

Antifungal Properties: The introduction of dimethyl groups on the benzotriazole ring can lead to compounds effective against various fungal species, including Candida and Aspergillus spp.[10]

-

Enzyme Inhibition: As a class, benzotriazoles are known to be inhibitors of various enzymes. For instance, derivatives are studied as potent and selective inhibitors of protein kinase CK2, which is implicated in cancer.[6]

Experimental Protocol: In Vitro Antimicrobial Assay

Objective: To determine the minimum inhibitory concentration (MIC) of 5,6-Dimethylbenzotriazole against a target microorganism (e.g., Acanthamoeba castellanii or a bacterial strain).

Materials:

-

Pure 5,6-Dimethylbenzotriazole

-

Target microorganism culture

-

Appropriate sterile growth medium (e.g., PYG medium for Acanthamoeba)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Positive control (e.g., chlorhexidine for protozoa, standard antibiotic for bacteria)

-

Negative control (medium with DMSO)

-

Incubator

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 5,6-Dimethylbenzotriazole in DMSO.

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in the 96-well plate using the appropriate growth medium to achieve a range of final concentrations.

-

Inoculation: Add a standardized suspension of the target microorganism to each well. Include positive and negative control wells.

-

Incubation: Incubate the plate under conditions optimal for the microorganism's growth (e.g., specific temperature and time).

-

MIC Determination: After incubation, determine the MIC by visual inspection or by using a viability indicator dye. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: A conceptual workflow for evaluating the in vitro bioactivity of 5,6-Dimethylbenzotriazole.

Applications in Research and Development

The unique structure of 5,6-Dimethylbenzotriazole makes it a valuable molecule in several areas:

-

Drug Discovery: It serves as a scaffold or starting point for the development of new therapeutic agents, particularly in the antimicrobial and antiprotozoal fields.[9][11]

-

Chemical Synthesis: Like other benzotriazoles, it can be used as a synthetic auxiliary or leaving group in complex organic reactions.[10]

-

Corrosion Inhibition: Benzotriazole and its derivatives are well-known for their ability to prevent the corrosion of metals, particularly copper and its alloys. The methyl groups can enhance its hydrophobicity and protective film-forming properties.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 4184-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 5,6-Dimethylbenzotriazole Hydrate | LGC Standards [lgcstandards.com]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 5,6-Dimethyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-1H-benzotriazole is a heterocyclic organic compound of significant interest in various fields, including pharmaceutical research and materials science. As a derivative of benzotriazole, it shares a core structure known for its utility in medicinal chemistry and as a corrosion inhibitor. The addition of two methyl groups to the benzene ring can significantly alter its physicochemical properties, including its solubility, which is a critical parameter influencing its behavior in biological and chemical systems.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common solvents. Understanding its solubility profile is paramount for researchers and professionals engaged in drug development, formulation science, and chemical synthesis, as it directly impacts dissolution rates, bioavailability, and the design of experimental protocols. This document presents available quantitative and qualitative solubility data, details established experimental methodologies for solubility determination, and provides visual representations of key workflows.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 152-156 °C | |

| logP (Octanol/Water Partition Coefficient) | 1.093 (Calculated) | [1] |

Solubility of this compound

The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pressure. The following tables summarize the available quantitative and qualitative solubility data for this compound in aqueous and organic solvents.

Aqueous Solubility

The solubility of this compound in water is limited. A calculated value for its water solubility is available, and its presence in environmental water samples at very low concentrations further supports its poor aqueous solubility.

| Solvent | Temperature | Solubility | Method |

| Water | Not Specified | log10(S) = -2.98 (mol/L) | Calculated |

| Water | Not Specified | ~1.05 x 10⁻³ mol/L | Calculated from log10(S) |

| Water | Not Specified | ~0.154 g/L | Calculated from log10(S) |

| Drinking Water | Not Specified | ~0.01 µg/L | Measured Environmental Level[3] |

Organic Solvent Solubility

Qualitative data indicates that this compound exhibits good solubility in several common organic solvents. However, precise quantitative data is sparse in publicly available literature.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[2] |

| Acetone | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble (enhanced by heating and sonication) |

| Methanol | Slightly soluble (enhanced by heating and sonication) |

Note: The lack of extensive quantitative data highlights an area for future experimental investigation to fully characterize the solubility profile of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for a wide range of scientific applications. The following are detailed methodologies for key experiments used to determine the solubility of a compound like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

-

Preparation:

-

Ensure the this compound and all solvents are of high purity.

-

Prepare a series of vials or flasks for each solvent to be tested.

-

-

Addition of Solute and Solvent:

-

Add an excess amount of solid this compound to each vial. The excess should be visually apparent throughout the experiment.

-

Accurately dispense a known volume of the desired solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or agitator. The temperature should be precisely controlled and recorded (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment.

-

Carefully separate the saturated supernatant from the undissolved solid. This is typically achieved by:

-

Centrifugation: Centrifuge the samples at a controlled temperature.

-

Filtration: Filter the solution using a syringe filter that is compatible with the solvent and does not adsorb the solute.

-

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve of known concentrations of the compound should be prepared to quantify the sample.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. A calibration curve is also required.

-

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

-

Kinetic Solubility Determination via Turbidimetry

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. This method is faster than thermodynamic solubility determination.

Principle: A solution of the compound in an organic solvent (like DMSO) is added to an aqueous buffer. The concentration at which the compound precipitates is determined, often by measuring the turbidity of the solution.

Detailed Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

-

Addition to Aqueous Buffer:

-

In a microplate format, add a small volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Allow the plate to incubate for a set period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the described solubility determination methods.

References

Synthesis of 5,6-Dimethyl-1H-benzotriazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5,6-Dimethyl-1H-benzotriazole from 4,5-dimethyl-1,2-phenylenediamine. The document provides comprehensive experimental protocols, quantitative data, and explores the mechanistic pathways relevant to its application in drug development.

Introduction

This compound is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. As a derivative of benzotriazole, it serves as a versatile scaffold in the development of novel therapeutic agents. Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The addition of methyl groups to the benzene ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and pharmacokinetic profile. This guide focuses on the chemical synthesis of this compound, providing a foundation for its further investigation and application in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is achieved through the diazotization of 4,5-dimethyl-1,2-phenylenediamine, followed by an intramolecular cyclization. This reaction is a well-established method for the preparation of benzotriazoles from ortho-phenylenediamines.[2]

Reaction Scheme

The overall reaction is as follows:

References

Tautomerism in 5,6-Dimethyl-1H-benzotriazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 5,6-Dimethyl-1H-benzotriazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is central to understanding the reactivity, physical properties, and biological activity of this molecule. This document details the structural aspects of its tautomers, summarizes key experimental and computational findings, and provides outlines of relevant experimental protocols.

Introduction to Tautomerism in Benzotriazoles

Benzotriazole and its derivatives are known to exhibit annular tautomerism, primarily involving the migration of a proton between the nitrogen atoms of the triazole ring. For this compound, this equilibrium predominantly involves two tautomeric forms: the asymmetric 1H-tautomer (specifically, the N1-protonated form, which is equivalent to the N3-protonated form due to symmetry in the isolated molecule) and the symmetric 2H-tautomer (the N2-protonated form).

The relative stability and population of these tautomers are influenced by several factors, including the physical state (solid, liquid, or gas), the solvent's polarity and hydrogen-bonding capability, temperature, and the nature of substituents on the benzene ring.[1][2] Generally, for benzotriazoles, the 1H-form is more stable in the solid state and in solution, while the 2H-form can become more significant in the gas phase.[1][3]

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound is depicted below. Due to the symmetrical substitution of the methyl groups at the 5 and 6 positions, the 1H and 3H tautomers are chemically equivalent.

A diagram illustrating the tautomeric equilibrium between the 1H/3H and 2H forms of 5,6-Dimethyl-benzotriazole will be generated here based on the DOT script. For the purpose of this output, a placeholder image is used for the 2H-tautomer.

Caption: Tautomeric equilibrium in 5,6-Dimethyl-benzotriazole.

Experimental and Computational Data Summary

The tautomerism of this compound has been investigated using a combination of spectroscopic techniques and computational methods. A key study by Poznański et al. (2007) provides significant insights into its behavior in solution.[4]

Spectroscopic Data

Spectroscopic methods are invaluable for identifying and quantifying tautomeric forms.

| Technique | Key Findings for this compound | Reference |

| ¹³C NMR Spectroscopy | In anhydrous DMSO, the asymmetric N(1)/N(3) protonated form is predominant. The rate of the N(1)-H ↔ N(3)-H prototropic equilibrium is in the medium exchange regime, estimated to be between 300-3000 s⁻¹. | [4] |

| Infrared (IR) Spectroscopy | The IR spectrum provides characteristic bands for the N-H stretching and bending vibrations, which can differ between the 1H and 2H tautomers. The gas-phase IR spectrum is available in the NIST WebBook. | [5] |

| UV-Vis Spectroscopy | UV spectroscopy can also be used to study the tautomeric equilibrium, as the different electronic structures of the tautomers lead to distinct absorption spectra. | [4][6] |

| Mass Spectrometry | Mass spectrometry data confirms the molecular weight of the compound. Fragmentation patterns can sometimes offer clues about the predominant tautomer in the gas phase. | [7] |

Computational Studies

Quantum chemical calculations have been instrumental in understanding the relative stabilities of benzotriazole tautomers.

| Method | Key Findings | Reference |

| Ab initio and DFT | For the parent benzotriazole, different computational methods can yield varying results regarding the most stable tautomer. The inclusion of zero-point energy corrections is often crucial for accurate predictions. Generally, these studies support the greater stability of the 1H-tautomer. | [1][2] |

| Specific to this compound | Theoretical studies on symmetrically substituted benzotriazoles, including the 5,6-dimethyl derivative, have supported the predominance of the asymmetric N(1)/N(3) protonated form. | [4] |

Experimental Protocols

Detailed experimental protocols are essential for reproducible research in this area. Below are outlines for key experimental techniques used to study the tautomerism of this compound.

Synthesis of this compound

A general and widely used method for the synthesis of benzotriazoles is the diazotization of the corresponding o-phenylenediamine.[8][9][10]

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Distilled water

-

Ice

Procedure:

-

Dissolve 4,5-Dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water in a beaker.

-

Cool the solution in an ice bath to maintain a low temperature.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled diamine solution with constant stirring.

-

An exothermic reaction will occur. Continue stirring and allow the reaction mixture to slowly warm to room temperature.

-

Cool the mixture again in an ice bath to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain the final product.

Caption: General workflow for the synthesis of this compound.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is a powerful tool for elucidating the tautomeric equilibrium.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve a known quantity of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

For more detailed structural information, 2D NMR experiments such as HSQC and HMBC can be performed.

-

To study the dynamics of proton exchange, variable temperature (VT) NMR experiments can be conducted.

Data Analysis:

-

Integrate the signals corresponding to the different tautomers to determine their relative populations.

-

Analyze the chemical shifts and coupling constants to assign the signals to specific protons and carbons in each tautomer.

-

In VT-NMR, coalescence of signals can be used to determine the rate of tautomeric interconversion.[4]

UV-Vis Spectroscopic Analysis

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a series of solutions of this compound in the solvent of interest at different concentrations.

-

Use a reference cuvette containing the pure solvent.

Data Acquisition:

-

Record the UV-Vis spectra over a suitable wavelength range (e.g., 200-400 nm).

Data Analysis:

-

Identify the absorption maxima (λ_max) for the different tautomers.

-

By analyzing the spectra in different solvents or at different temperatures, shifts in the equilibrium can be observed.

-

With appropriate standards, quantitative analysis of the tautomer ratio can be performed using the Beer-Lambert law, although this can be complicated by overlapping spectra.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the asymmetric 1H-tautomer generally being the more stable form in condensed phases. The equilibrium between the 1H and 2H forms is dynamic and sensitive to environmental conditions. A thorough understanding of this tautomerism, achieved through a combination of spectroscopic analysis and computational modeling, is essential for its effective application in research and development, particularly in the design of new pharmaceuticals and functional materials. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced behavior of this important heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. process-insights.com [process-insights.com]

- 7. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. ijariie.com [ijariie.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Potential Biological Activities of 5,6-Dimethyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with 5,6-Dimethyl-1H-benzotriazole and its derivatives. The benzotriazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in the development of new therapeutic agents.[1] The addition of two methyl groups to the benzene ring at positions 5 and 6 influences its physicochemical properties, such as solubility and reactivity, compared to the parent benzotriazole.[1] This document collates and presents key findings on its antimicrobial, antiviral, antiprotozoal, and anticancer activities, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated notable activity against various bacterial and fungal strains. The introduction of small hydrophobic groups like dimethyl on the benzotriazole ring has been shown to be successful against both Candida and Aspergillus species.[2]

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Target Organism | MIC (μM) | Source |

| 1-[4-(5,6-dimethyl(H)-1H(2H)- benzotriazol-1(2)-yl)phenyl]-3-alkyl(aryl)ureas | Staphylococcus aureus (ATCC25923) | 8, 32, 64 | [3] |

| 1-[4-(5,6-dimethyl(H)-1H(2H)- benzotriazol-1(2)-yl)phenyl]-3-alkyl(aryl)ureas | Bacillus subtilis (ATCC6633) | 16, 32, 64 | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard microtiter plate-based antimicrobial assay is typically employed to determine the MIC of the compounds.

-

Preparation of Bacterial Inoculum: Bacterial strains such as Staphylococcus aureus (ATCC-25923) and Bacillus subtilis (ATCC 6633) are cultured in appropriate broth media to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in the microtiter plates.

-

Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the wells for turbidity.

Antiviral Activity

Several studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against enteroviruses like Coxsackievirus B5 (CVB5).

Table 2: Antiviral Activity of this compound Derivatives against Coxsackievirus B5 (CVB5)

| Compound/Derivative | EC50 (μM) | Source |

| bis-5,6-dimethyl-derivatives (111a–c) | 7–11 (against CVB-2) | [2] |

| C-4'-aminobenzyl dimethyl benzotriazole-based aliphatic-urea (99b) | 16 | |

| C-4'-aminobenzyl dimethyl benzotriazole-based aliphatic-urea (100b) | 50 | |

| 1-[4-(5,6-dimethyl(H)-1H(2H)- benzotriazol-1(2)-yl)phenyl]-3-alkyl(aryl)ureas | Not specified | [3] |

Experimental Protocol: In Vitro Antiviral Activity Assay

The antiviral activity is generally assessed by evaluating the ability of the compounds to protect host cells from virus-induced cytopathic effects (CPE).

-

Cell Culture: A suitable host cell line (e.g., Vero cells) is cultured in 96-well plates until a confluent monolayer is formed.

-

Virus Infection: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the target virus (e.g., CVB5).

-

Compound Treatment: Simultaneously or post-infection, the cells are treated with various concentrations of the test compounds.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere until the CPE is observed in the untreated virus-infected control wells (typically 3-5 days).

-

EC50 Determination: The extent of CPE is quantified using methods such as the MTT assay, which measures cell viability. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is then calculated.

Conceptual Workflow for Antiviral Screening

Caption: Workflow for in vitro antiviral activity screening.

Antiprotozoal Activity

This compound has shown significant efficacy against the protozoan Acanthamoeba castellanii, a causative agent of serious human infections. Studies have indicated that it possesses higher efficacy than the commonly used antiprotozoal agent chlorhexidine.[4][5][6][7]

Experimental Protocol: In Vitro Antiprotozoal Assay against Acanthamoeba castellanii

-

Cultivation of Acanthamoeba castellanii: Trophozoites are grown in a specialized axenic medium at a controlled temperature (e.g., 28°C).

-

Compound Preparation: Test compounds are dissolved in a suitable solvent and serially diluted.

-

Treatment: The amoeba cultures are treated with different concentrations of the test compounds.

-

Incubation: The treated cultures are incubated for a specified period (e.g., 24-72 hours).

-

Viability Assessment: The viability of the amoebae is determined by methods such as trypan blue exclusion assay or by counting motile trophozoites using a hemocytometer. The concentration that causes 50% inhibition of growth (IC50) is then calculated.

Anticancer and Kinase Inhibitory Potential

While direct anticancer activity data for this compound is limited in the provided search results, the broader class of benzotriazole derivatives has been investigated for antiproliferative effects.[8] For instance, some derivatives have shown activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer.[9]

The benzotriazole scaffold is also a known inhibitor of protein kinases, such as Casein Kinase 2 (CK2).[2][10] Although specific data for the 5,6-dimethyl derivative as a CK2 inhibitor is not prominent in the search results, related bromo-substituted benzotriazoles have shown potent inhibition.[2][10]

Signaling Pathway: General Concept of Kinase Inhibition

Caption: Competitive inhibition of a protein kinase by a benzotriazole derivative.

Experimental Protocol: Kinase Inhibition Assay

-

Reagents: Recombinant human protein kinase (e.g., CK2), a specific substrate peptide, and ATP are required.

-

Reaction Mixture: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays involving [γ-32P]ATP or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

IC50 Determination: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated from a dose-response curve.

This guide provides a foundational understanding of the multifaceted biological activities of this compound and its derivatives. The presented data and protocols serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents. Further investigations are warranted to fully elucidate the mechanisms of action and therapeutic potential of this promising class of compounds.

References

- 1. This compound Hydrate | 1354973-50-4 | Benchchem [benchchem.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mail.ijcrt.org [mail.ijcrt.org]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. ijariie.com [ijariie.com]

- 7. Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 5,6-Dimethyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethyl-1H-benzotriazole, a substituted benzotriazole derivative, has garnered significant interest across various scientific and industrial fields. Its unique chemical structure imparts a range of valuable properties, leading to its application as a highly effective corrosion inhibitor, a promising scaffold in drug discovery with notable antiprotozoal and potential antifungal activities, and as a versatile ligand in coordination chemistry and catalysis. This technical guide provides a comprehensive review of the current and emerging applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant chemical and biological processes to support further research and development.

Chemical Properties and Synthesis

This compound is a bicyclic heterocyclic compound with the chemical formula C₈H₉N₃. The presence of the methyl groups on the benzene ring influences its electronic properties and solubility, often enhancing its performance in various applications compared to the parent benzotriazole molecule.

Synthesis of this compound

The synthesis of this compound typically proceeds via the diazotization of 4,5-dimethyl-1,2-phenylenediamine followed by intramolecular cyclization.

Experimental Protocol: Synthesis from 4,5-Dimethyl-1,2-phenylenediamine [1][2]

-

Dissolution: Dissolve 13.6 g (0.1 mol) of 4,5-dimethyl-1,2-phenylenediamine in a mixture of 12 g (11.5 ml, 0.2 mol) of glacial acetic acid and 30 ml of water in a 250 ml beaker. Gentle warming may be necessary to achieve a clear solution.

-

Cooling: Cool the solution to 15°C in an ice bath while stirring magnetically.

-

Diazotization: In a single portion, add a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 ml of water to the cooled and stirred solution. The temperature of the reaction mixture will rise.

-

Reaction: Allow the mixture to slowly come to room temperature.

-

Crystallization: Thoroughly chill the mixture in an ice bath to induce crystallization of the product.

-

Isolation: Collect the precipitated this compound by filtration. A second crop can be obtained by concentrating the filtrate.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or toluene, to yield pale-colored needles.

References

Spectroscopic data for 5,6-Dimethyl-1H-benzotriazole (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Dimethyl-1H-benzotriazole, a compound of interest for researchers, scientists, and drug development professionals. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and structured format. Detailed experimental protocols for each technique are also provided to facilitate the reproduction and verification of these results.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₉N₃.[1][2] Its structure consists of a benzene ring fused to a triazole ring, with two methyl groups attached to the benzene moiety.

Molecular Formula: C₈H₉N₃[1][3]

Molecular Weight: 147.18 g/mol [1]

CAS Registry Number: 4184-79-6[2][3]

IUPAC Name: this compound[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[4][5]

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: While general references to NMR spectra for this compound exist, specific peak assignments and detailed spectra were not available in the initial search results. The tables are provided as a template for data presentation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.[6] It is particularly useful for identifying functional groups present in a molecule.[7]

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not explicitly found in search results |

Note: The NIST WebBook indicates the availability of a gas-phase IR spectrum for this compound.[2] However, a detailed peak table was not retrieved. The table serves as a template.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] It provides information about the molecular weight and fragmentation pattern of a compound.[9]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 147 | Data not explicitly found in search results | [M]⁺ (Molecular Ion) |

| 118 | Data not explicitly found in search results | |

| Other fragments |

Note: PubChem and the NIST WebBook mention the availability of mass spectrometry data, including GC-MS results.[1] The molecular ion peak is expected at an m/z of 147, corresponding to the molecular weight.[1] The table is a template for presenting the fragmentation pattern.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.[4]

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.[5] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

For solid samples, the thin solid film or KBr pellet method is commonly employed.[10][11]

-

Thin Solid Film Method:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).[10]

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[10]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10]

-

Acquire the IR spectrum using an FTIR spectrometer.[10]

-

-

KBr Pellet Method:

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography (GC) can be used for separation and introduction into the mass spectrometer (GC-MS).[9]

-

Ionization: The sample molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).[9][12]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.[8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. amherst.edu [amherst.edu]

- 7. webassign.net [webassign.net]

- 8. fiveable.me [fiveable.me]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

5,6-Dimethyl-1H-benzotriazole Monohydrate: A Technical Guide for Researchers

An In-depth Review of the Physicochemical Properties, Synthesis, and Biological Activities for Drug Development Professionals

Introduction

5,6-Dimethyl-1H-benzotriazole monohydrate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. As a derivative of benzotriazole, it shares the characteristic fused benzene and triazole ring system. This unique structure imparts a range of valuable properties, including potent biological activities and the ability to act as a corrosion inhibitor. This technical guide provides a comprehensive overview of the core properties of this compound monohydrate, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties and Data

The fundamental chemical and physical properties of this compound monohydrate are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃·H₂O | |

| Molecular Weight | 165.19 g/mol | |

| CAS Number | 1354973-50-4 | [1] |

| Appearance | Dark cream to cream to pale brown powder | [1] |

| Melting Point | 144.0-151.0 °C | [1] |

| Purity (Assay by GC) | ≥98.5% | [1] |

| Water Content (Karl Fischer) | 5.77-15.51% (corresponding to 0.5-1.5 waters) | [1] |

| Solubility | Soluble in organic solvents such as ethanol, benzene, toluene, and chloroform. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the general procedures for the synthesis, purification, and analysis of this compound monohydrate, based on established methods for benzotriazole derivatives.

Synthesis of this compound

A common and effective method for the synthesis of benzotriazoles is the diazotization of an o-phenylenediamine derivative.[3][4][5][6] For this compound, the starting material would be 4,5-dimethyl-1,2-phenylenediamine.

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ice

Procedure:

-

Dissolve 4,5-dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve a clear solution.

-

Cool the solution to below 5°C in an ice bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite to the cooled solution of the diamine while stirring.

-

The reaction is exothermic and the temperature will rise. Maintain stirring and allow the reaction to proceed. The color of the reaction mixture will typically change.

-

After the initial reaction, continue stirring for a period to ensure complete cyclization.

-

The crude this compound will precipitate out of the solution upon cooling.

-

Collect the crude product by filtration and wash with cold water to remove residual acid and salts.

Purification by Recrystallization

To obtain the monohydrate form with high purity, recrystallization is a standard and effective method.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., water, ethanol-water mixture, or benzene)

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period to decolorize.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. The purified this compound will crystallize out of the solution. The slow cooling process is crucial for the formation of the monohydrate crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum or in a desiccator to obtain pure this compound monohydrate.

Analytical Methods

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. A sample of this compound monohydrate can be prepared as a KBr pellet or analyzed as a neat powder using an ATR accessory. The resulting spectrum should be compared with a reference spectrum for confirmation of identity.[1]

Gas Chromatography (GC): Gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to determine the purity of the synthesized compound. A suitable capillary column (e.g., a non-polar or medium-polarity column) should be used. The sample is dissolved in a volatile organic solvent and injected into the GC. The retention time and peak area are used to identify and quantify the compound. An assay of ≥98.5% is expected for a pure sample.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the identification and quantification of this compound in various matrices.

-

Chromatography: Reversed-phase chromatography is typically employed using a C18 or a phenyl-hexyl column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is used to achieve good separation.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The protonated molecule [M+H]⁺ is monitored for quantification. Tandem mass spectrometry (MS/MS) can be used for more selective and sensitive detection by monitoring specific fragment ions.[7]

Biological Activities and Drug Development Potential

Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development.

Antimicrobial and Antiprotozoal Activity

This compound has demonstrated notable efficacy against various microorganisms. Studies have shown that it possesses higher efficacy against the protozoan Acanthamoeba castellanii compared to the commonly used antiprotozoal agent chlorohexidine.[4] Furthermore, derivatives of benzotriazole have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[2][8][9] The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be in the low micromolar to nanomolar range.[2]

Antiviral Activity

The antiviral potential of benzotriazole derivatives is an active area of research. Several studies have reported the efficacy of these compounds against a variety of RNA and DNA viruses.[10][11][12][13] A particularly interesting mechanism of action has been proposed for a benzotriazole derivative against Coxsackievirus B5 (CVB5). This derivative was found to be non-cytotoxic and protected cells from viral infection by interfering with the early stages of the viral life cycle. The proposed mechanism involves the hijacking of the viral attachment process to the host cell.[11] This suggests that this compound and its analogues could be promising candidates for the development of novel antiviral agents that target viral entry.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. jrasb.com [jrasb.com]

- 3. ijariie.com [ijariie.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

Methodological & Application

Application Notes and Protocols for 5,6-Dimethyl-1H-benzotriazole as a Corrosion Inhibitor for Copper Alloys

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,6-Dimethyl-1H-benzotriazole as a corrosion inhibitor for copper and its alloys. This document details the mechanism of action, summarizes key performance data, and provides detailed protocols for experimental evaluation. While specific data for this compound is limited in publicly available literature, data for the closely related analogue, 5-methyl-benzotriazole, is presented to provide a strong indication of its performance. The additional methyl group in the 5,6-dimethyl variant is expected to enhance its protective properties due to increased electron density on the benzotriazole ring system.

Introduction

Corrosion of copper and its alloys is a significant concern in various industrial and technological applications. Benzotriazole (BTA) and its derivatives are well-established and highly effective corrosion inhibitors for these materials. They function by forming a robust, passive film on the copper surface, which acts as a barrier to corrosive agents. This compound, a derivative of BTA, is expected to exhibit enhanced inhibition efficiency due to the electron-donating effect of the two methyl groups on the benzene ring. This increased electron density facilitates stronger adsorption onto the copper surface, leading to a more stable and protective film.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound on copper surfaces involves the formation of a chemisorbed protective layer. This process can be summarized as follows:

-

Adsorption: The inhibitor molecules adsorb onto the copper surface. The nitrogen atoms in the triazole ring act as active centers for adsorption.

-

Complex Formation: The inhibitor forms a complex with copper ions (Cu(I) or Cu(II)) present on the surface. This results in the formation of an insoluble, polymeric [Cu(I)-5,6-DMBTA]n or [Cu(II)-5,6-DMBTA]n film.[1]

-

Barrier Formation: This thin, protective film acts as a physical barrier, isolating the copper surface from the corrosive environment and preventing both anodic dissolution of copper and cathodic oxygen reduction reactions.[1][2]

This protective layer is typically only a few nanometers thick but is highly effective at preventing corrosion in various aggressive media, including acidic, neutral, and alkaline solutions.

Data Presentation

The following tables summarize the quantitative data on the performance of 5-methyl-benzotriazole as a corrosion inhibitor for copper in 0.1 M HCl solution. This data is extrapolated from a comparative study and serves as a strong indicator of the expected performance of this compound.[3]

Table 1: Potentiodynamic Polarization Data for Copper in 0.1 M HCl with 5-methyl-benzotriazole [3]

| Inhibitor Concentration (mol/L) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank | -220 | 15.8 | - |

| 1 x 10⁻⁶ | -225 | 10.0 | 36.7 |

| 1 x 10⁻⁵ | -230 | 6.3 | 60.1 |

| 1 x 10⁻⁴ | -240 | 3.2 | 79.7 |

| 1 x 10⁻³ | -250 | 1.6 | 89.9 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 0.1 M HCl with 5-methyl-benzotriazole [3]

| Inhibitor Concentration (mol/L) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank | 150 | 120 | - |

| 1 x 10⁻⁶ | 250 | 100 | 40.0 |

| 1 x 10⁻⁵ | 420 | 80 | 64.3 |

| 1 x 10⁻⁴ | 850 | 60 | 82.4 |

| 1 x 10⁻³ | 1500 | 40 | 90.0 |

Note: Inhibition Efficiency (IE%) from Potentiodynamic Polarization was calculated using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100. IE% from EIS was calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Potentiodynamic Polarization Measurements

This technique is used to determine the corrosion current density (icorr) and corrosion potential (Ecorr) of the copper alloy, and to evaluate the inhibition efficiency of this compound.

Protocol:

-

Electrode Preparation:

-

A copper alloy specimen is used as the working electrode.

-

The surface of the working electrode is sequentially abraded with different grades of silicon carbide (SiC) paper (e.g., 400, 600, 800, 1200 grit).

-

The electrode is then polished with a fine alumina paste (e.g., 0.05 µm) to a mirror finish.

-

Finally, the electrode is rinsed with deionized water and ethanol and dried in a stream of warm air.

-

-

Electrochemical Cell Setup:

-

A standard three-electrode electrochemical cell is used.

-

The prepared copper alloy specimen is the working electrode (WE).

-

A platinum wire or graphite rod serves as the counter electrode (CE).

-